molecular formula C17H13N5O4S B11690296 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile

Cat. No.: B11690296
M. Wt: 383.4 g/mol
InChI Key: SNCSYNBLBWNHMY-XDHOZWIPSA-N
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Description

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, a nitrobenzylidene group, and a propanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile typically involves the condensation of 1,1-dioxido-1,2-benzothiazol-3-yl hydrazine with 3-nitrobenzaldehyde, followed by the addition of propanenitrile. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions often use reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzothiazole derivatives.

Scientific Research Applications

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-1-(1,1-Dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethanol
  • 3-[2-(1,1-Dioxido-1,2-benzothiazol-3-yl)hydrazino]propanenitrile

Uniqueness

3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrobenzylidene group, in particular, contributes to its potential as an antimicrobial and anticancer agent .

Properties

Molecular Formula

C17H13N5O4S

Molecular Weight

383.4 g/mol

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-nitrophenyl)methylideneamino]amino]propanenitrile

InChI

InChI=1S/C17H13N5O4S/c18-9-4-10-21(19-12-13-5-3-6-14(11-13)22(23)24)17-15-7-1-2-8-16(15)27(25,26)20-17/h1-3,5-8,11-12H,4,10H2/b19-12+

InChI Key

SNCSYNBLBWNHMY-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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